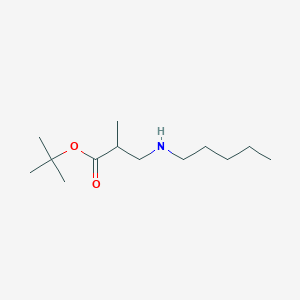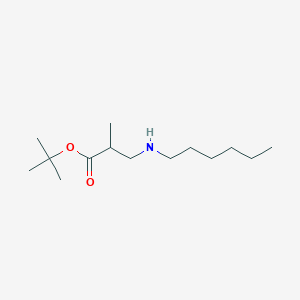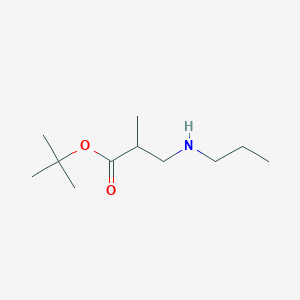
tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
TB-CAM has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TB-CAM has also been used in biochemical and physiological studies, and has been shown to have a number of beneficial effects. It has been used to study the effects of drugs on the brain, and has been used in the synthesis of drugs used to treat depression and anxiety. TB-CAM has also been used in studies of the effects of pollutants on the environment, and has been used in the synthesis of compounds used to clean up contaminated sites.
作用機序
The exact mechanism of action of TB-CAM is not fully understood. However, it is believed that TB-CAM acts as a competitive inhibitor of enzymes involved in the metabolism of drugs, and may also act as a prodrug, releasing active metabolites in the body. TB-CAM may also act as an agonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
TB-CAM has been shown to have a number of beneficial effects. It has been shown to have antidepressant and anxiolytic effects, and has been used in the synthesis of drugs used to treat depression and anxiety. TB-CAM has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. TB-CAM has also been shown to have anti-inflammatory and anti-cancer effects, and may be useful in the treatment of a variety of diseases.
実験室実験の利点と制限
TB-CAM is a highly versatile compound, and can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. However, TB-CAM is a highly reactive compound, and must be handled with care in order to avoid unwanted side reactions. It is also important to note that TB-CAM is not approved for human use, and should only be used in laboratory experiments.
将来の方向性
TB-CAM has a number of potential future applications. It may be useful in the development of new drugs for the treatment of depression and anxiety, as well as for the treatment of neurodegenerative diseases. TB-CAM may also be useful in the development of new compounds for the treatment of cancer and other diseases. Furthermore, TB-CAM may be useful in the development of new compounds for the clean-up of contaminated sites. Finally, TB-CAM may be useful in the development of new compounds for the synthesis of pharmaceuticals and agrochemicals.
合成法
TB-CAM can be synthesized through a variety of methods, including the Wittig reaction, the Knoevenagel condensation, and the Curtius rearrangement. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene product. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound to form a β-keto ester. The Curtius rearrangement involves the conversion of an acyl azide to an isocyanate, which can then be hydrolyzed to form an amide. All of these methods can be used to synthesize TB-CAM in a laboratory setting.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-(cyclohexylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11(13(16)17-14(2,3)4)10-15-12-8-6-5-7-9-12/h11-12,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQUXACXUAILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)
![tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340381.png)
![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)
![tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6340394.png)

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340419.png)
![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)

![tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340440.png)
![tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6340448.png)
